Dichloromethyl(2-phenylpropyl)silane

Description

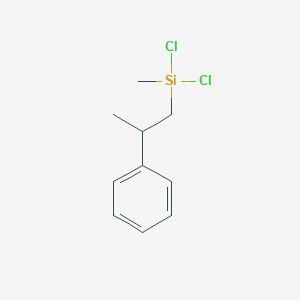

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-(2-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUWGCLZOZCJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929277 | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-28-2 | |

| Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(2-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Dichloromethyl 2 Phenylpropyl Silane

Conversion to Alkoxysilanes (e.g., Dimethoxymethyl(2-phenylpropyl)silane)

A notable transformation of Dichloromethyl(2-phenylpropyl)silane is its conversion to alkoxysilanes. researchgate.net This is typically achieved by reacting the dichlorosilane (B8785471) with an alcohol. wikipedia.org

The reaction of this compound with methanol (B129727) yields Dimethoxymethyl(2-phenylpropyl)silane. researchgate.net This conversion is significant as alkoxysilanes are important precursors in materials science, particularly in the formation of silica-based materials through hydrolysis and condensation reactions. nih.gov The presence of a base, such as carbamide (urea), can be used to facilitate this reaction by neutralizing the hydrogen chloride byproduct. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Methanol (in the presence of carbamide) | Dimethoxymethyl(2-phenylpropyl)silane |

Post-Synthetic Transformations and Derivatization Strategies

Synthesis of Fluoro- and Ethynyl-Substituted Organosilanes from this compound Derivatives

The conversion of dichlorosilanes to their corresponding difluoro- and diethynyl- derivatives is a standard transformation in organosilicon chemistry.

Fluorination: The synthesis of fluoro-substituted silanes from chloro-substituted precursors can be achieved using various fluorinating agents. The chlorine atoms on this compound can be readily displaced by fluoride (B91410) ions through nucleophilic substitution. This process allows for the formation of the more stable Si-F bond.

Ethynylation: The introduction of ethynyl (B1212043) groups is typically accomplished using organometallic reagents. The reaction of this compound with an acetylide, such as ethynylmagnesium bromide or ethynyllithium, would result in the substitution of the chlorine atoms with the ethynyl group, forming new silicon-carbon bonds.

Below is a table illustrating the potential products from these transformations.

| Starting Material | Reagent | Product Name | Product Structure |

| This compound | Fluorinating Agent (e.g., SbF₃) | Difluoromethyl(2-phenylpropyl)silane | C₁₀H₁₄F₂Si |

| This compound | Ethynyl Grignard/Lithium Reagent | Bis(ethynyl)methyl(2-phenylpropyl)silane | C₁₄H₁₆Si |

Reaction with Organometallic Reagents (e.g., Grignard Reagents) for Functionalization

The reaction of chlorosilanes with organometallic reagents, particularly Grignard reagents (R-MgX), is a fundamental and highly versatile method for forming stable silicon-carbon bonds. gelest.com This approach has been a cornerstone of organosilane chemistry since its early development. gelest.com

The functionalization of this compound using this method allows for the introduction of various alkyl or aryl groups, depending on the Grignard reagent employed. The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom, displacing the chloride ions.

The extent of substitution—whether one or both chlorine atoms are replaced—can be controlled. Using one equivalent of the Grignard reagent under specific conditions, such as reverse addition (adding the Grignard to the silane), favors partial substitution. gelest.com Conversely, adding the silane (B1218182) to an excess of the Grignard reagent (normal addition) typically leads to complete substitution of all chlorine atoms. gelest.com For instance, the reaction of chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide is a known procedure for creating a new Si-C bond. orgsyn.org

The table below details the expected products from the reaction of this compound with various Grignard reagents, assuming complete substitution.

| Starting Material | Grignard Reagent | Product Name |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Trimethyl(2-phenylpropyl)silane |

| This compound | Ethylmagnesium bromide (C₂H₅MgBr) | Diethylmethyl(2-phenylpropyl)silane |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Methyldiphenyl(2-phenylpropyl)silane |

| This compound | Vinylmagnesium bromide (CH₂=CHMgBr) | Divinylmethyl(2-phenylpropyl)silane |

Green Synthesis Approaches for Organosilanes

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in the chemical industry. zmsilane.com In the field of organosilicon chemistry, significant strides have been made to develop more environmentally friendly and efficient synthetic methods.

Historically, the Müller-Rochow direct process, discovered in the 1940s, revolutionized the field by providing a cost-effective and large-scale method for synthesizing organochlorosilanes, which are key precursors to silicones. mdpi.com This process, which involves the reaction of elemental silicon with organic halides, is considered a foundational green chemistry process as it is an atom-economical, single-step method that replaced more complex, multi-stage procedures. mdpi.com

Modern green synthesis strategies continue to evolve, aiming to further improve sustainability:

Catalytic, Metal-Free Syntheses: Newer methods are being developed that avoid transition metal catalysts. One such approach involves the deborylative silylation of organoboronates with chlorosilanes, promoted by a simple alkoxide base. nih.gov This strategy offers operational simplicity and excellent functional group compatibility for creating C-Si bonds. nih.gov

Chlorine-Free Routes: Research has focused on developing synthesis pathways that avoid the use of chlorine. One such method involves the reaction of metallurgical silicon with alcohol to produce alkoxysilanes. mdpi.com These alkoxysilanes can then be converted to silane (SiH₄) and other silicon compounds through processes like catalytic disproportionation, completely bypassing chlorinated intermediates. mdpi.com

Improved Atom Economy and Waste Reduction: Processes are being developed to utilize byproducts from traditional syntheses. For example, methods exist to convert chloro-methyl-disilanes, which are residues from the industrial chloromethyl-silane synthesis, into valuable chloro-methyl-monosilanes by cleaving the Si-Si bond with hydrogen chloride. google.com

The following table summarizes key green synthesis approaches relevant to organosilanes.

| Synthesis Approach | Description | Key Advantages |

| Müller-Rochow Direct Process | Reaction of elemental silicon with an organic halide (e.g., methyl chloride) over a copper catalyst to directly form organochlorosilanes. mdpi.com | Cost-effective, large-scale industrial process, high atom economy. mdpi.com |

| Deborylative Silylation | An alkoxide base is used to mediate the reaction between an organoboronate and a chlorosilane to form a C-Si bond. nih.gov | Avoids transition metal catalysts, operationally simple, broad substrate scope. nih.gov |

| Chlorine-Free Alkoxysilane Route | Metallurgical silicon is reacted with alcohol to form alkoxysilanes, which are then converted to other silicon products. mdpi.com | Eliminates the use and production of chlorinated compounds, reducing corrosive waste. mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Dichloromethyl 2 Phenylpropyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Dichloromethyl(2-phenylpropyl)silane, providing precise information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, offer a complete map of the molecule's carbon and proton framework.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group attached to silicon, the aliphatic protons of the 2-phenylpropyl chain, and the aromatic protons of the phenyl group. The integration of these signals corresponds to the number of protons in each unique environment.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment, with electronegative chlorine atoms and the silicon atom influencing the positions of nearby carbon signals. nih.govlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS). Data is based on established values for similar structural motifs in organosilanes.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Si-CH₃ | 0.8 - 1.2 | Singlet | 3H | Methyl protons on Silicon |

| C-CH₃ | 1.2 - 1.4 | Doublet | 3H | Methyl protons on propyl chain |

| Si-CH₂ | 1.5 - 1.9 | Multiplet | 2H | Methylene protons adjacent to Si |

| Ph-CH | 2.8 - 3.2 | Multiplet | 1H | Methine proton on propyl chain |

| Aromatic | 7.1 - 7.4 | Multiplet | 5H | Phenyl group protons |

| ¹³C NMR | δ (ppm) | Assignment |

| Si-CH₃ | 5 - 15 | Methyl carbon on Silicon |

| C-CH₃ | 20 - 25 | Methyl carbon on propyl chain |

| Si-CH₂ | 30 - 40 | Methylene carbon adjacent to Si |

| Ph-CH | 40 - 50 | Methine carbon on propyl chain |

| Aromatic | 125 - 145 | Phenyl group carbons |

To probe deeper into molecular structure, dynamics, and reaction mechanisms, advanced NMR techniques involving isotopic labeling can be utilized. sigmaaldrich.comnih.gov While uniform enrichment with ¹³C and ¹⁵N is common in biomolecular NMR, selective isotopic labeling is more pertinent for synthetic compounds like this compound. sigmaaldrich.com

For instance, ²⁹Si NMR spectroscopy can provide direct information about the silicon center. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can enhance signal intensity and provide information about the number of protons attached to the silicon atom.

Deuterium (²H) labeling at specific positions in the 2-phenylpropyl chain can help simplify complex ¹H NMR spectra and can be used to study dynamic processes or conformational preferences within the molecule. nih.govorganicchemistrydata.org The introduction of an isotope alters the local magnetic environment and can provide valuable constraints for detailed structural and conformational analysis. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

The IR and Raman spectra of this compound are expected to display a series of absorption bands corresponding to the various bond vibrations within the molecule. The Si-Cl stretching vibrations are particularly characteristic and typically appear in the fingerprint region of the spectrum. gelest.com Aromatic C-H stretching and C=C ring stretching bands confirm the presence of the phenyl group, while aliphatic C-H stretching bands correspond to the methyl and phenylpropyl substituents. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique to IR. researchgate.netrsc.org It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in the IR spectrum, such as certain Si-C and C-C skeletal vibrations. researchgate.net By analyzing the vibrational spectra, it is possible to gain insights into the molecule's conformational state, as different rotational isomers (rotamers) can give rise to distinct spectral features. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). These are typical ranges for the specified functional groups in organosilicon compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Si-CH₃ Deformation | ~1260 | IR |

| Si-C Stretch | 850 - 690 | IR, Raman |

| C-Cl Stretch (from Si-Cl) | 600 - 450 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. rsc.orgresearchgate.net

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) provides the molecular weight. The high-resolution mass spectrometry can yield the exact molecular formula.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic ions. nih.gov The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of a chlorine atom, a methyl group, or cleavage within the 2-phenylpropyl chain. aip.orgacs.org A particularly common fragmentation for phenyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91. nih.gov Analysis of these fragments helps to confirm the connectivity of the molecule. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity |

| 232/234/236 | [C₁₀H₁₄Cl₂Si]⁺˙ | Molecular Ion (M⁺˙) |

| 217/219 | [M - CH₃]⁺ | Loss of methyl group |

| 197/199 | [M - Cl]⁺ | Loss of chlorine atom |

| 119 | [C₉H₁₁]⁺ | 2-phenylpropyl cation |

| 115/117 | [CH₃SiCl₂]⁺ | Dichloromethylsilyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many organosilanes. dss.go.th Given the reactivity of the Si-Cl bonds with moisture, anhydrous conditions and care in sample preparation are crucial. A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane phase, would be appropriate for separation. researchgate.net Detection can be achieved using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). researchgate.netgcms.cz

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for preparative-scale separations. Due to the moisture-sensitive nature of dichlorosilanes, normal-phase HPLC using non-polar, aprotic mobile phases (e.g., hexane/ethyl acetate mixtures) and a silica (B1680970) or bonded-phase column would be more suitable than reversed-phase HPLC, which typically uses aqueous mobile phases. exmere.eu

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed Research Findings:

The analysis of reactive chlorosilanes by GC requires careful consideration of the column and injection system to prevent on-column reactions and degradation. A non-polar or semi-polar capillary column is typically employed for the separation of silanes researchgate.net. For compounds containing phenyl groups, a phenyl-substituted polysiloxane stationary phase can provide enhanced selectivity mdpi.com.

In a typical GC analysis of this compound, the instrument would be equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The use of a mass spectrometer is particularly advantageous as it provides structural information, aiding in the confirmation of the compound's identity and the identification of any impurities researchgate.net.

Due to the moisture-sensitive nature of dichlorosilanes, all components of the GC system, including the carrier gas and sample handling equipment, must be scrupulously dry to avoid hydrolysis of the analyte, which would lead to the formation of siloxanes and hydrochloric acid, complicating the chromatographic profile researchgate.net.

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split (100:1) |

| Expected Retention Time | 15-20 min (approximate) |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds. For organosilanes, reversed-phase HPLC is a common mode of separation.

Detailed Research Findings:

The analysis of this compound by LC presents challenges due to its reactivity with protic solvents, such as water and alcohols, which are common components of reversed-phase mobile phases. Hydrolysis of the Si-Cl bonds can occur on the stationary phase or in the mobile phase, leading to poor peak shape and reproducibility mdpi.com.

To mitigate these issues, non-aqueous reversed-phase chromatography can be employed. This involves the use of a polar aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), as the main mobile phase component, with a non-polar solvent like hexane or heptane as the eluting solvent. A C18 or a phenyl-bonded silica column could be used to provide the necessary retention and selectivity mdpi.comresearchgate.net. The use of silatrane chemistry instead of traditional alkylsilanes for stationary phase synthesis can lead to more homogeneous and thinner monolayer films, which could be beneficial for the separation of reactive silanes nih.gov.

Detection is typically achieved using a UV detector, as the phenyl group in this compound provides a chromophore that absorbs in the UV region scispace.com.

Table 2: Representative Liquid Chromatography (LC) Conditions for this compound Analysis

| Parameter | Value |

| Column | C18 bonded silica (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Hexane gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography is a form of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution. It is the primary technique for determining the molecular weight distribution of polymers malvernpanalytical.comazom.comresearchgate.net. This compound can undergo hydrolysis and condensation to form polysiloxanes, and GPC is essential for characterizing these polymeric products.

Detailed Research Findings:

The GPC analysis of poly(methyl(2-phenylpropyl)siloxane) would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF) or toluene, and passing it through a series of columns packed with porous gel particles lcms.cznih.gov. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and elute later malvernpanalytical.comazom.comresearchgate.net.

A multi-detector GPC system, including a refractive index (RI) detector, a UV-Vis detector, a light scattering detector, and a viscometer, provides comprehensive information about the polymer malvernpanalytical.comazom.comresearchgate.net. The RI detector is a universal detector for concentration, while the UV-Vis detector is sensitive to the phenyl groups in the polymer. The light scattering detector allows for the determination of the absolute molecular weight, and the viscometer provides information about the intrinsic viscosity and branching of the polymer chains malvernpanalytical.com.

Table 3: Typical Gel Permeation Chromatography (GPC) Setup for Poly(methyl(2-phenylpropyl)siloxane) Analysis

| Parameter | Value |

| Columns | Set of three linear mixed-bed columns |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detectors | Refractive Index (RI), UV-Vis, Light Scattering, Viscometer |

| Calibration | Polystyrene standards |

| Data Obtained | Mn (Number-average molecular weight), Mw (Weight-average molecular weight), PDI (Polydispersity index) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material ipfdd.de. When this compound is used to form a monolayer or a thin film on a substrate, XPS is an invaluable tool for characterizing the resulting surface.

Detailed Research Findings:

An XPS analysis of a this compound-modified surface would involve irradiating the surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material ipfdd.de. The binding energy of the emitted electrons is characteristic of the element and its chemical environment.

High-resolution spectra of the Si 2p, C 1s, and Cl 2p regions would provide detailed information. The Si 2p peak would confirm the presence of silicon and its binding energy would indicate the formation of Si-O bonds with the substrate and Si-C bonds. The C 1s spectrum would show components corresponding to the aliphatic and aromatic carbons of the 2-phenylpropyl group, as well as the methyl group attached to the silicon. The Cl 2p signal would be present if the dichlorosilane (B8785471) has not fully reacted or hydrolyzed. The absence or attenuation of the Cl 2p signal can indicate the successful formation of a covalent bond with the surface or hydrolysis of the chlorosilane mdpi.comdiva-portal.org. Angle-resolved XPS (ARXPS) can be used to determine the thickness and in-depth distribution of the silane (B1218182) layer mdpi.com.

Table 4: Expected X-ray Photoelectron Spectroscopy (XPS) Binding Energies for a this compound Monolayer

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Si | 2p | ~102-103 | Si-O (substrate), Si-C |

| C | 1s | ~284.8 | C-C, C-H (aliphatic) |

| C | 1s | ~285.5 | C-Si |

| C | 1s | ~286.5 | C-C (aromatic) |

| Cl | 2p | ~200-201 | Si-Cl |

| O | 1s | ~532-533 | Si-O-Substrate |

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Studies

Atomic force microscopy is a high-resolution scanning probe microscopy technique that can be used to image the surface topography of a material at the nanoscale molecularvista.com. For surfaces modified with this compound, AFM can provide detailed information about the uniformity, roughness, and presence of defects in the resulting film or monolayer.

Detailed Research Findings:

In an AFM experiment, a sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to the forces between the tip and the surface is measured and used to create a three-dimensional image of the surface topography researchgate.net. Tapping mode AFM is often used for soft organic layers to minimize damage to the surface mpg.de.

AFM imaging of a this compound-treated surface can reveal whether the silane has formed a smooth, uniform monolayer or if it has aggregated into clusters nih.govnih.gov. Quantitative analysis of the AFM images can provide parameters such as the root-mean-square (RMS) roughness of the surface. A low RMS roughness would indicate a well-ordered and complete monolayer, while a high roughness might suggest the presence of aggregates or an incomplete film mpg.denih.gov. AFM can also be used to measure the thickness of the silane layer by imaging the edge of a patterned region nih.gov.

Table 5: Representative Atomic Force Microscopy (AFM) Data for a Silane-Modified Surface

| Parameter | Value |

| Imaging Mode | Tapping Mode |

| Scan Size | 1 µm x 1 µm |

| Root-Mean-Square (RMS) Roughness (Bare Substrate) | < 0.2 nm |

| Root-Mean-Square (RMS) Roughness (Silanized Surface) | 0.3 - 0.8 nm |

| Film Thickness (from scratch test) | 1 - 2 nm |

Theoretical and Computational Investigations of Dichloromethyl 2 Phenylpropyl Silane and Organosilanes

Density Functional Theory (DFT) Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed to predict the molecular geometry, vibrational frequencies, and other properties of organosilanes. researchgate.netnih.gov DFT calculations can be performed using various functionals and basis sets, with the choice depending on the specific properties being investigated and the desired level of accuracy. nih.gov For instance, the B3LYP functional with a 6-311G(d,p) basis set is a common choice for optimizing molecular geometries and predicting electronic properties. researchgate.netnih.gov

The silicon-carbon (Si-C) bond is a fundamental linkage in organosilane chemistry, and its stability is crucial for the integrity of these compounds. DFT calculations can be used to predict the likelihood of Si-C bond cleavage under various conditions. researchgate.net Molecular orbital theory calculations, often employing DFT methods, have been used to predict the relative stability of the Si-C bond in different organosilane precursors. researchgate.net

One theoretical approach involves calculating indices such as the proton affinity (PA) of the ipso-carbon atom and the PA of the carbanion formed after Si-C bond cleavage to predict stability under acidic and basic conditions, respectively. researchgate.net For a series of organosilane precursors with different organic groups, the predicted order of Si-C bond stability under acidic conditions was found to be Ph > Nph > Bp > Ant > Tph > MCz, while under basic conditions, the order was Ph > MCz > Bp > Nph > Tph > Ant. researchgate.net These theoretical predictions were largely in agreement with experimental observations where Si-C bond cleavage occurred for specific organosilanes under acidic or basic conditions. researchgate.net

Table 1: Predicted Order of Si-C Bond Stability in Organosilane Precursors

| Condition | Predicted Stability Order |

| Acidic | Ph > Nph > Bp > Ant > Tph > MCz |

| Basic | Ph > MCz > Bp > Nph > Tph > Ant |

Data sourced from theoretical calculations based on proton affinity. researchgate.net

Organosilanes, particularly those with flexible side chains like the 2-phenylpropyl group in dichloromethyl(2-phenylpropyl)silane, can exist in various spatial arrangements known as conformations. DFT calculations are instrumental in identifying the most stable conformers and determining their relative energies. eurjchem.com The study of different conformers is important because the conformation of a molecule can significantly influence its reactivity and physical properties. eurjchem.com

Molecular Orbital Theory and Quantum Chemical Studies

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. nih.gov Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, can elucidate reaction mechanisms and the influence of the surrounding environment on chemical processes. nih.gov

Computational methods are valuable for investigating the step-by-step pathways of chemical reactions, such as oxidation and polymerization, involving organosilanes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products.

DFT calculations can be used to study the electronic properties and reactivity of molecules, which is crucial for understanding reaction mechanisms. researchgate.net For instance, in the context of polymerization, DFT has been used to investigate the effect of inhibitors on catalyst activity. mdpi.com The analysis of HOMO-LUMO orbitals can predict the electron-donating or electron-accepting nature of reactants, which is key to understanding how they will interact. mdpi.com In one study, it was determined that furan (B31954) acts as an electron donor and the titanium in a Ziegler-Natta catalyst acts as an electron acceptor, leading to the formation of a complex that inhibits polymerization. mdpi.com

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for solvation effects by using implicit or explicit solvent models. These models simulate the influence of the solvent on the electronic structure and energy of the reacting molecules.

DFT and time-dependent DFT computations have been performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) to study the properties of dissolved species. mdpi.com Such studies have shown that the surrounding solvent can influence the electronic and spectral properties of the molecule. mdpi.com Accounting for solvation is critical for obtaining accurate predictions of reaction profiles and comparing them with experimental results obtained in solution.

In Silico Studies for Structure-Activity Relationship Prediction

In silico methods, which are computational approaches to drug discovery and materials science, are increasingly used to predict the biological activity or properties of chemical compounds based on their molecular structure. nih.gov The underlying principle of these methods is the structure-activity relationship (SAR), which posits that the biological activity of a compound is a function of its chemical structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique that develops mathematical models to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netjocpr.com These models can then be used to predict the activity of new, untested compounds. researchgate.net

The process of developing a QSAR model involves several steps:

Data Set Preparation: A collection of molecules with known activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates the descriptors to the activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comscispace.com

Once a validated QSAR model is established, it can be used for virtual screening of large compound libraries to identify potential candidates with desired activities, thereby accelerating the discovery process. jocpr.com While specific QSAR studies on this compound are not prominent in the literature, the methodology is broadly applicable to organosilanes for predicting properties like toxicity or reactivity. nih.gov

Computational Modeling of Polymerization Kinetics and Material Properties

The synthesis of materials from organosilane precursors like this compound involves complex polymerization reactions, primarily hydrolysis and condensation. researchgate.net Computational modeling has become an indispensable tool for dissecting these kinetic processes. mdpi.com Due to the multitude of factors influencing the reaction—such as pH, temperature, catalyst, and solvent—experimental optimization can be time-consuming. researchgate.netmdpi.com Modeling and computational chemistry offer a theoretical pathway to understand the kinetics of specific silane (B1218182) precursors. mdpi.com

The polymerization of organosilanes is a composite reaction that occurs in steps, including hydrolysis, condensation, and potential cyclization. researchgate.netcsic.es Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD), are employed to study reaction mechanisms. researchgate.net These theoretical approaches can be combined with molecular dynamics or Monte Carlo (MC) methods to provide a more comprehensive picture. For instance, molecular orbital theory calculations have been used to predict the stability of Si-C bonds in various organosilane precursors during polycondensation under different pH conditions. researchgate.net These calculations help in selecting precursors and reaction conditions that preserve the integrity of the organic functional group attached to the silicon atom. researchgate.net

Kinetic models are often developed using data from experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, which monitor the reaction progress. mdpi.comcsic.esresearchgate.net The insights from these models are crucial for controlling the final properties of the synthesized material. mdpi.com

A primary goal of computational modeling is to build a robust model that can theoretically predict the ideal conditions for fabricating a material with desired properties. mdpi.com By simulating the reaction kinetics, researchers can bypass extensive empirical experimentation. researchgate.net The polymerization of silanes generally follows the Arrhenius equation, indicating that higher temperatures typically enhance the reaction rate. mdpi.com However, the interplay of various factors is complex, making computational prediction highly valuable.

The balance between hydrolysis and condensation is critical, and the optimal pH for each reaction is different. researchgate.net Computational models help in finding the right balance to achieve specific material structures. researchgate.net Key parameters that influence polymerization kinetics and can be optimized via modeling are detailed in the table below.

| Parameter | Influence on Polymerization Kinetics | Source |

|---|---|---|

| pH (Catalyst) | Strongly influences the rates of both hydrolysis and condensation. Acidic or basic conditions catalyze the reactions, but the optimal pH for hydrolysis is not the same as for condensation. | researchgate.netmdpi.com |

| Water/Silane Ratio (r) | Affects the hydrolysis rate. Stoichiometrically, the required ratio depends on the number of hydrolyzable groups on the silane. An excess of water can inhibit the reaction by affecting silane solubility. | mdpi.com |

| Temperature | Increases the rate of endothermic hydrolysis and condensation reactions, as described by the Arrhenius equation. | mdpi.com |

| Solvent | The type of solvent (e.g., ethanol (B145695) concentration) can delay the hydrolysis rate and influence condensation pathways. | csic.es |

| Silane Structure | The nature of the organic group (R) and the leaving group (e.g., -Cl in this compound) directly impacts hydrolysis rates through steric and inductive effects. | mdpi.comafinitica.com |

By simulating these parameters, models can predict outcomes such as the degree of conversion, the formation of specific oligomeric species, and ultimately, the mechanical and chemical properties of the final polymer network. researchgate.netacs.org

Theoretical Studies on Silane Anchoring and Surface Interactions

Theoretical and computational studies are crucial for understanding how organosilanes like this compound anchor to surfaces, a process vital for applications such as adhesion promotion and surface modification. researchgate.netspecificpolymers.commdpi.com The mechanism involves the formation of covalent bonds with the substrate, typically through a sol-gel process. specificpolymers.com

The classical view of silane anchoring on a hydroxylated surface (like silica (B1680970) or metal oxides) involves several steps that can be investigated computationally: specificpolymers.combioforcenano.com

Hydrolysis: The reactive groups on the silicon atom (e.g., chloro groups in this compound) hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net

Adsorption and Hydrogen Bonding: The silanol groups then form hydrogen bonds with the hydroxyl groups present on the substrate surface. nist.gov

Condensation: Covalent Si-O-Si (siloxane) bonds form between the silane and the substrate through a condensation reaction, releasing water. bioforcenano.comnist.gov Simultaneously, lateral condensation between adjacent silane molecules can occur, leading to a cross-linked polymer network on the surface. bioforcenano.com

Reactive molecular dynamics (MD) simulations using force fields like ReaxFF are powerful tools to model these chemical processes. researchgate.net Such simulations can track the dynamic formation of siloxane bonds and observe the growth of silane monolayers on substrates like silica. researchgate.net These studies have shown that the kinetics of surface grafting can be significantly faster for pre-hydrolyzed silanes (hydroxysilanes) compared to their alkoxysilane counterparts. researchgate.net

Density Functional Theory (DFT) is another key method used to investigate the energetics of these reactions. unipa.it For example, DFT calculations have shown that alkali activation of a substrate can create more active sites, leading to thermodynamically favored (exothermic) anchoring of organosilanes. unipa.it Furthermore, molecular dynamics simulations are used to study how the properties of the anchored silane layer (such as alkyl chain length and surface coverage) influence the organization of water molecules and ions at the interface. x-mol.com These interfacial structures are known to impact phenomena like biomolecule adsorption. bioforcenano.comx-mol.com

| Stage of Anchoring | Description | Governing Interactions | Source |

|---|---|---|---|

| 1. Hydrolysis | Reactive groups on the silane (e.g., -Cl, -OR) react with water to form silanol (Si-OH) groups. For dichlorosilanes, this happens at two sites. | Chemical Reaction | researchgate.net |

| 2. Physisorption | The generated silanol groups physically adsorb onto the substrate, often forming hydrogen bonds with surface hydroxyls. | Hydrogen Bonding, van der Waals Forces | nist.govacs.org |

| 3. Chemisorption (Condensation) | A condensation reaction occurs, forming strong, covalent Si-O-Si bonds between the silane and the substrate. | Covalent Bonding | specificpolymers.combioforcenano.com |

| 4. Lateral Polymerization | Adjacent, surface-bound silane molecules undergo condensation with each other, forming a cross-linked siloxane network on the surface. | Covalent Bonding | bioforcenano.com |

These theoretical approaches provide molecular-level insights into the formation, structure, and stability of silane layers, which are essential for designing functional surfaces and interfaces. bioforcenano.comunipa.it

Applications of Dichloromethyl 2 Phenylpropyl Silane in Advanced Materials and Catalysis Research

Role as a Precursor in Polymer Synthesis and Hybrid Materials

As a precursor, dichloromethyl(2-phenylpropyl)silane provides a building block for the synthesis of new polymers and hybrid materials with tailored properties. The presence of two chlorine atoms allows for difunctional reactivity, leading to the formation of linear or cross-linked polymer chains. The methyl and 2-phenylpropyl groups influence the physical and chemical characteristics of the final material, such as solubility, thermal stability, and refractive index.

In the semiconductor industry, there is a continuous demand for materials with low dielectric constants (low-k) to serve as interlayer dielectrics, reducing signal delay and power consumption in integrated circuits. nih.gov Organosilicon polymers are promising candidates for these applications. nih.gov While direct research on this compound for low-k films is not extensively published, its structural motifs are relevant. The incorporation of organic groups like the phenylpropyl group into a silica-based matrix can lower the dielectric constant by increasing the free volume and reducing the polarity of the material. nih.gov The general approach involves the chemical vapor deposition (CVD) of organosilane precursors to form thin films. nih.gov The "R" group in organosilicon compounds with the general formula [RSiO3/2]n, such as alkyl or aryl groups, contributes to lower dielectric constants and improved mechanical properties. nih.gov

Table 1: Properties of Dielectric Materials

| Material | Dielectric Constant (k) |

|---|---|

| Silicon Dioxide (SiO2) | 3.9–4.2 |

| Carbon-Doped Silica (B1680970) (SiCOH) | 2.7–3.3 |

This table illustrates the reduction in dielectric constant achieved by incorporating carbon into the silica matrix, a principle relevant to the use of organosilane precursors.

This compound can be utilized in the formulation of hybrid organic-inorganic coatings. These coatings combine the advantages of both material classes, such as the flexibility and toughness of organic polymers with the hardness and thermal stability of inorganic glasses. The dichlorosilyl functionality can react with hydroxyl groups on inorganic substrates or with other polymerizable monomers to form a cross-linked network.

In UV-curable systems, the silane (B1218182) can be incorporated into formulations containing photoinitiators and other monomers. Upon exposure to UV radiation, the monomers polymerize, and the silane can co-react, leading to a durable and chemically resistant coating. The phenylpropyl group can enhance properties such as refractive index and compatibility with other aromatic components in the formulation.

The modification of wood with organosilanes is a method to enhance its properties, such as hydrophobicity, dimensional stability, and resistance to biological degradation. ncsu.edu Alkoxysilanes are commonly used for this purpose, reacting with the hydroxyl groups in cellulose (B213188) to form stable covalent bonds. ncsu.edu While this compound is a chlorosilane, the fundamental reaction principle of forming siloxane bonds within the wood structure is analogous. This treatment can create a protective, hydrophobic layer on the wood surface and within its cellular structure, improving its durability and resistance to environmental factors like moisture and UV light. ncsu.edu

Plasma polymerization is a technique used to deposit thin, highly cross-linked polymer films onto a variety of substrates. mst.edu This process can be used to alter the surface properties of materials without affecting their bulk characteristics. mst.edu Organosilane precursors, such as this compound, can be introduced into a plasma discharge, where they fragment and recombine to form a polymer film on the substrate. smolecule.com This method is particularly useful for creating biocompatible coatings on medical devices. d-nb.infounisa.edu.au

Plasma-polymerized organosilicon films are of significant interest for biomedical applications due to their potential for good biocompatibility. mst.edunih.gov By carefully selecting the precursor and plasma conditions, the surface properties of a material can be tailored to control its interaction with biological systems. For instance, the surface can be made more hydrophobic or hydrophilic to influence protein adsorption and cell adhesion. This is critical for materials that come into contact with blood, where uncontrolled protein adsorption can lead to thrombosis. While specific studies on this compound in this context are limited, the general principles of plasma polymerization with organosilanes are well-established for creating surfaces with favorable bio-interfacial interactions. d-nb.infounisa.edu.au

Plasma Polymerization for Surface Modification

Silane Coupling Agents and Adhesion Promoters in Composites

Silane coupling agents are crucial for improving the adhesion between dissimilar materials, particularly between inorganic fillers (like glass or silica) and organic polymer matrices in composite materials. specialchem.comresearchgate.netspecialchem.com These agents act as a molecular bridge at the interface, enhancing the mechanical strength and durability of the composite. specialchem.comresearchgate.net

This compound can function as a coupling agent. The dichlorosilyl group can react with hydroxyl groups on the surface of inorganic fillers. This reaction, typically a hydrolysis followed by condensation, forms strong, covalent siloxane (Si-O-Si) bonds with the filler surface. The non-hydrolyzable phenylpropyl group is designed to interact with the polymer matrix, improving compatibility and adhesion through physical entanglement or, if the polymer has suitable functional groups, through chemical reaction. specialchem.com This enhanced interfacial bonding leads to more efficient stress transfer from the matrix to the reinforcement, resulting in a stronger and more durable composite material. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silicon Dioxide |

| Methyltrimethoxysilane |

| (3-mercaptopropyl)trimethoxysilane |

| 1,3-bis-(diethylamino)-3-propoxypropanol)-1,1,3,3-tetramethyldisiloxane |

| Trimethylsilane |

| Dimethyldichlorosilane |

| Phenylsilane |

| Methylphenylsilane |

| Diethylene glycol |

| 1,8-Octanediol |

| 3-methacryloxytrimethoxysilane |

| 10-methacryloxydecyltrimethoxysilane |

| 2,2-bis[p-(2′-hydroxy-3′-methacryloxy-propoxy)phenyl]propane (Bis-GMA) |

| Triethylene glycol dimethacrylate |

| Vinyl trimethoxy silane |

| Methylacryloxy-methyltrimethoxysilane |

Enhancing Adhesion between Organic Polymers and Inorganic Materials

Organofunctional silanes are widely recognized for their ability to act as adhesion promoters, or coupling agents, at the interface between organic polymers and inorganic materials. researchgate.netdakenchem.com The fundamental mechanism involves the dual reactivity of the silane molecule. The dichlorosilyl group of this compound can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and silica, forming stable covalent bonds. smolecule.com

Surface Improvement for Durability and Protection

The application of silane-based coatings is a well-established method for enhancing the durability and providing protection to various surfaces. gelest.com The 2-phenylpropyl group in this compound can impart hydrophobic characteristics to a surface. gelest.com When applied to a substrate, the silane can form a low-surface-energy film that repels water and other polar substances, thereby protecting the underlying material from moisture-induced degradation and corrosion.

Catalytic Applications in Organic Synthesis

While the primary recognized role of many silanes is in material science, some are also pivotal in catalytic processes.

Asymmetric Reductions and Hydrosilylations

The synthesis of this compound itself is achieved through a hydrosilylation reaction, where dichloromethylsilane (B8780727) is added across the double bond of 2-phenylpropene, typically catalyzed by a platinum complex like hexachloroplatinic acid. researchgate.net

Although there is no direct evidence of this compound acting as a catalyst for asymmetric reductions and hydrosilylations, the broader field of organosilane chemistry is rich with examples of silanes participating in such reactions. Chiral silanes, for instance, are sought after for their potential in stereoselective synthesis. It is conceivable that derivatives of this compound, if rendered chiral, could be explored as ligands or catalysts in asymmetric transformations. The development of novel catalysts for hydrosilylation continues to be an active area of research, with a focus on moving beyond traditional platinum catalysts to more abundant and cost-effective metals. nih.govmdpi.com

Catalyst Development for Organosilane Synthesis from Waste Materials

The synthesis of organosilanes from waste materials is a growing area of interest in green chemistry. While there are no specific reports of this compound being developed from waste streams or used as a catalyst in such processes, the general drive to create value from waste could potentially include the synthesis of various organosilanes. Research in this area often focuses on the direct synthesis methods from silicon metal and various organic precursors, aiming for more sustainable and economical production routes.

Role of Organosilanes in Reductive Amination Reactions

Reductive amination is a cornerstone of amine synthesis. Certain organosilanes, such as phenylsilane, have been successfully employed as reducing agents in these reactions, often in the presence of a suitable catalyst like dibutyltin (B87310) dichloride. organic-chemistry.orgchromatographyonline.com These methods offer mild reaction conditions and high functional group tolerance. While this compound is not a direct analogue of the commonly used reducing silanes, this application highlights the diverse roles that organosilanes can play in synthetic organic chemistry. The reactivity of the Si-Cl bonds in this compound would likely make it unsuitable as a direct replacement for hydrosilanes in this context without prior modification.

Functional Materials for Chromatographic Separations

The surface of silica gel, the most common stationary phase in high-performance liquid chromatography (HPLC), is rich in silanol groups. chromatographyonline.com These silanols can be chemically modified with organosilanes to create a bonded stationary phase with tailored separation properties. The process involves the reaction of the silane's reactive groups (like the chloro groups in this compound) with the surface silanols.

The organic group of the silane then defines the new surface chemistry. The 2-phenylpropyl group of this compound would introduce both hydrophobic and aromatic characteristics to the stationary phase. This could be beneficial for the separation of compounds with aromatic moieties through π-π interactions, as well as for general reversed-phase separations of non-polar analytes. While specific HPLC columns functionalized with this compound are not commercially documented, the principle of using phenyl-containing silanes to create stationary phases for the separation of aromatic compounds is well-established in chromatography. chromatographyonline.com

Electronics and Nanotechnology Applications

The application of this compound in electronics and nanotechnology stems from its ability to act as a versatile molecular bridge between different materials. As an organofunctional silane, it possesses both inorganic-reactive (dichloro) and organic-compatible (2-phenylpropyl) groups within the same molecule. This dual reactivity is crucial for modifying the surfaces of inorganic materials to improve their compatibility and bonding with organic polymers, a key aspect in the fabrication of advanced electronic components and nanocomposites.

Insulation and Protection in Electronic Equipment

In the electronics industry, the reliability and longevity of components are paramount. Organosilanes play a vital role in enhancing the performance of insulating materials. While specific research on this compound for this exact purpose is not extensively documented in publicly available literature, the broader class of dichlorosilanes is known to be utilized in the synthesis of silicone polymers (polysiloxanes). These polymers exhibit excellent thermal stability, high dielectric strength, and hydrophobicity, making them ideal for use as encapsulants, coatings, and insulators for electronic circuits and components.

The incorporation of the 2-phenylpropyl group in the silane structure can be expected to impart increased hydrophobicity and thermal stability to the resulting polysiloxane network. This is due to the bulky and non-polar nature of the phenylpropyl group, which can create a more robust and water-repellent polymer matrix. This enhanced protection is critical in preventing moisture-related failures and ensuring the stable operation of electronic equipment in diverse environmental conditions.

| Property | Significance in Electronic Insulation | Potential Contribution of this compound |

| High Dielectric Strength | Prevents electrical breakdown between conductors. | The siloxane backbone formed from the hydrolysis of the dichlorosilyl groups provides inherent insulating properties. |

| Thermal Stability | Withstands high operating temperatures of electronic devices. | The phenylpropyl group can enhance the thermal stability of the polymer network. |

| Hydrophobicity | Protects against moisture, corrosion, and current leakage. | The non-polar 2-phenylpropyl group contributes to a water-repellent surface. |

Creation of Nanomaterials with Improved Mechanical Properties

The reinforcement of polymers with nanomaterials is a widely adopted strategy for creating high-strength, lightweight composites. However, the effective dispersion of nanoparticles within a polymer matrix and strong interfacial adhesion are critical for achieving desired mechanical properties. Organofunctional silanes, such as this compound, are instrumental in addressing these challenges by acting as coupling agents.

The dichlorosilyl groups of the silane can react with hydroxyl groups present on the surface of inorganic nanofillers like silica, titania, or alumina. This reaction forms stable covalent bonds, effectively functionalizing the nanoparticle surface. The 2-phenylpropyl group, extending away from the nanoparticle surface, then becomes available to interact and entangle with the surrounding polymer matrix during composite fabrication. This molecular-level bridging enhances stress transfer from the polymer to the reinforcing nanofiller, leading to a significant improvement in the mechanical properties of the resulting nanocomposite.

Hypothetical Research Findings on Nanocomposite Reinforcement:

A hypothetical study could involve the surface treatment of silica nanoparticles with this compound for the reinforcement of an epoxy polymer matrix. The expected findings would likely demonstrate:

| Mechanical Property | Untreated Nanoparticles | Silane-Treated Nanoparticles |

| Tensile Strength | Moderate Improvement | Significant Improvement |

| Young's Modulus | Moderate Improvement | Significant Improvement |

| Impact Strength | Minor Improvement | Notable Improvement |

| Dispersion in Matrix | Prone to Agglomeration | Homogeneous Dispersion |

These anticipated results would underscore the critical role of this compound in enabling the full potential of nanomaterials as reinforcing agents in high-performance composites for various applications, including those in the aerospace, automotive, and electronics industries.

Environmental Considerations and Sustainable Chemistry Approaches for Organosilanes in Research

Environmental Fate and Degradation of Organosilicon Compounds

Organosilicon compounds are synthetic, and the organosilicon linkage is not found in nature. epa.gov Consequently, their behavior and persistence in the environment are of significant interest. The environmental distribution of an organosilicon compound is influenced by physical properties such as molecular weight, vapor pressure, and water solubility. nih.gov These compounds can enter the environment through various pathways, including wastewater treatment plants and evaporation into the air. shinetsusilicones.com

Hydrolysis is a primary degradation pathway for many organosilanes, particularly those with hydrolyzable groups like alkoxy or chloro substituents. gesamp.orggelest.comspast.org In the presence of water, these groups are replaced by hydroxyl groups, forming reactive silanols (Si-OH). gelest.comzmsilane.com These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds. spast.orgzmsilane.com For chlorosilanes, hydrolysis also results in the formation of hydrochloric acid. gesamp.org The rate and extent of hydrolysis are influenced by factors such as pH, water/silane (B1218182) ratio, temperature, and the specific organofunctional groups present. spast.org Continuous flow processes have been developed to control the hydrolysis of organosilanes, yielding products with improved stability and reactivity. google.com

Photodegradation, or breakdown by sunlight, is another key process, especially for volatile organosilicon compounds that have entered the atmosphere. youtube.com Volatile methylsiloxanes, for instance, degrade completely in the presence of sunlight, breaking down into silica (B1680970), water, and carbon dioxide. youtube.com

Table 1: Key Degradation Processes for Organosilanes

| Degradation Process | Description | Key Factors | Resulting Products |

|---|---|---|---|

| Hydrolysis | Cleavage of hydrolyzable groups (e.g., -Cl, -OR) by water to form silanols. | Water availability, pH, temperature, catalyst. spast.org | Silanols, Siloxanes, Alcohols, HCl (from chlorosilanes). gesamp.orgzmsilane.com |

| Photodegradation | Decomposition of compounds by light energy, primarily in the atmosphere. | Sunlight intensity, presence of atmospheric radicals. | Silica, Water, Carbon Dioxide. epa.govyoutube.com |

This table summarizes the primary non-biological degradation pathways for organosilane compounds based on available research.

While initially thought to be non-biodegradable, research has shown that some organosilicon compounds can be broken down by microorganisms. epa.gov The biodegradation of certain compounds can be accomplished by a variety of bacteria. researchgate.net For example, polydimethylsiloxane (PDMS) can undergo minor degradation by bacteria such as Arthrobacter and Fusarium oxysporium schlechtendahl, which oxidize the methyl groups. epa.gov Studies have also demonstrated the anaerobic degradation of organosilicon compounds by bacteria of the genus Paracoccus, which oxidize the methyl groups using an electron acceptor like nitrate. google.com

The ultimate by-products of both abiotic and biotic degradation are generally considered benign, consisting of silica (silicon dioxide), silicic acid, carbon dioxide, and water. epa.govshinetsusilicones.com

Volatile organosilicon compounds, particularly volatile methyl siloxanes (VMS), are released into the atmosphere from various sources, including their use in personal care products. acs.orgnih.gov The primary degradation pathway for these compounds in the atmosphere is through reactions with hydroxyl (OH) radicals. epa.govresearchgate.net The oxidation mechanism of these compounds is complex and can differ from carbon-based compounds, leading to unique reaction pathways and products. acs.orgnoaa.gov

Research indicates that the first-generation oxidation products of some cyclic VMS may also be long-lived in the atmosphere, necessitating further study to fully understand their environmental impact. noaa.gov While some studies have suggested that the oxidation of VMS could contribute to aerosol formation, others indicate this contribution is minimal. acs.org

Volatile Organic Compound (VOC) Emissions during Synthesis and Application

The synthesis and use of organosilanes can lead to the emission of volatile organic compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at room temperature, and their emission contributes to air pollution. nih.gov Solvents such as toluene or xylene are often used in the chemical synthesis of compounds like organosilanes, and these can be significant sources of VOC emissions. nih.gov During application, for example in coatings, the evaporation of solvents and unreacted volatile components contributes to VOC levels. Regulatory efforts to reduce VOCs in industrial applications have driven research into alternative formulations and technologies, including the use of organosilanes in high-performance, compliant materials.

Development of Eco-Friendly Synthesis Methods

In line with the principles of green chemistry, significant research has been dedicated to developing more sustainable methods for synthesizing organosilanes. mdpi.com Traditional methods often involve multi-stage processes, the use of hazardous organometallic reagents, or the production of harmful byproducts like hydrogen chloride from chlorosilane-based routes. mdpi.comnih.gov

Modern approaches focus on improving the efficiency and reducing the environmental impact of these syntheses:

Catalysis: There is a growing interest in replacing platinum-based catalysts, such as Speier's and Karstedt's catalysts traditionally used in hydrosilylation, with catalysts based on more abundant and environmentally benign metals like cobalt, iron, or nickel. nih.govacs.org Organocatalytic methods are also being developed to produce compounds like silatranes under mild, solvent-free conditions. acs.org

Alternative Precursors: Research is focused on using alkoxysilanes as alternatives to chlorosilanes. The synthesis of alkoxysilanes via direct synthesis or dehydrogenative coupling of hydrosilanes with alcohols produces fewer harmful byproducts. mdpi.comnih.gov

Atom Economy: Hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, is an atom-economic reaction that is widely employed to synthesize organosilanes. acs.orgmdpi.com

Table 2: Comparison of Synthesis Approaches for Organosilanes

| Synthesis Method | Key Features | Environmental Considerations |

|---|---|---|

| Traditional (e.g., Grignard) | Multi-step; uses organometallic reagents and chlorosilanes. | Can generate significant byproducts (e.g., HCl); often requires hazardous solvents. mdpi.comwikipedia.org |

| Hydrosilylation (Pt catalysts) | High yield and selectivity; atom-economic. | Relies on expensive and rare platinum catalysts. acs.org |

| Green Hydrosilylation | Uses earth-abundant metal catalysts (Fe, Co, Ni). | Reduces reliance on precious metals; more sustainable. nih.govacs.org |

| Direct Synthesis (Alkoxysilanes) | Direct reaction of silicon with alcohols. | Avoids chlorosilane intermediates and HCl byproduct. mdpi.com |

| Organocatalysis | Uses small organic molecules as catalysts; often mild conditions. | Can be performed solvent-free; reduces metal waste. acs.org |

This table provides a comparative overview of different synthetic routes to organosilanes, highlighting their environmental aspects.

Research on Biodegradable Organosilane Compounds

To mitigate the potential for environmental persistence, research is underway to design and synthesize organosilane-based materials that are inherently biodegradable. zmsilane.com This often involves incorporating biodegradable organic polymer segments into the siloxane network. nih.gov

For example, hybrids of poly(ε-caprolactone), a known biodegradable polymer, and organosiloxanes have been synthesized. nih.gov These materials combine the properties of the organosilane with the biodegradability of the organic polymer. The degradability of such hybrids has been demonstrated, with significant weight loss observed over several weeks in aqueous solutions. nih.gov Another approach involves the functionalization of silica nanoparticles with organosilanes, where the stability and degradation rate can be tuned by the nature of the organic group. researchgate.net These efforts are crucial for the development of next-generation organosilane materials with a reduced environmental footprint, particularly for applications in fields like biomedical engineering. nih.gov

Organosilanes in Green Technologies (e.g., Wastewater Treatment, Solar Cells)

The application of organosilanes, including compounds like Dichloromethyl(2-phenylpropyl)silane, is expanding into green technologies, driven by their unique chemical properties that bridge inorganic and organic materials. These compounds are integral to developing more sustainable and efficient solutions in areas such as wastewater treatment and renewable energy, particularly in solar cells. Organosilanes are often considered more environmentally friendly alternatives to traditional materials due to their lower volatility and the reduced emission of toxic chemicals during their application and degradation. zmsilane.com Their ability to improve the durability and lifespan of materials also contributes to sustainability by reducing waste and the need for frequent replacements. zmsilane.com

Organosilanes in Wastewater Treatment

Organosilanes offer innovative approaches to challenges in geoenvironmental engineering and wastewater treatment. Their ability to render silica-based materials, such as soils and industrial byproducts, hydrophobic is a key feature. This engineered water repellency can be used to create barriers that control infiltration and reduce the leachability of contaminants from waste materials. researchgate.net

For instance, organosilanes can be mixed with coal combustion fly ash to form a nanocomposite with a hydrophobic surface. This modification reduces the hydraulic conductivity of the ash, thereby mitigating the leaching of toxic elements into the surrounding environment. researchgate.net The process typically involves dissolving the organosilanes in water and mixing them with the target material using standard field compaction methods. researchgate.net Once cured, the treated material becomes durably water-repellent. researchgate.net Furthermore, silica-based materials derived from organosilane precursors are utilized in environmental nanoremediation, highlighting their versatility in addressing water contamination. mdpi.com While certain silicon-containing compounds like siloxanes are monitored as emerging contaminants in wastewater, the targeted application of functional organosilanes presents a promising avenue for environmental protection and remediation. researchgate.net

Table 1: Application of Organosilanes in Environmental Remediation

| Application Area | Organosilane Function | Mechanism of Action | Outcome |

| Waste Containment | Hydrophobic Surface Modification | Chemically alters the surface of silica-based materials (e.g., coal ash, soil) to make them water-repellent. researchgate.net | Forms a barrier to infiltration, reducing the leaching of toxic elements and contaminants into groundwater. researchgate.net |

| Soil Stabilization | Engineered Water Repellency | Renders soil irreversibly hydrophobic, which is beneficial for infrastructure in high-moisture environments. researchgate.net | Increases strength, and reduces erosion, swelling, and the effects of frost action. researchgate.net |

| Nanoremediation | Precursors for Silica Nanoparticles | Used in sol-gel synthesis to create silica nanoparticles for environmental applications. mdpi.com | Enables the development of materials for wastewater treatment and other remediation technologies. mdpi.com |

Organosilanes in Solar Cells

In the field of renewable energy, organosilanes are playing a crucial role in advancing solar cell technology, particularly in polymer and perovskite solar cells (PSCs). Their application at the interface of different layers within the solar cell structure significantly enhances device performance and stability. rsc.orgsciopen.com

One key application is the formation of self-assembled monolayers (SAMs). For example, treating titanium oxide (TiO2) with an organosilane like (dichloromethyl)dimethylchlorosilane can create a cathode buffer layer that improves electron extraction in polymer solar cells. rsc.org This interfacial layer helps reduce the energy barrier for charge transport and minimizes electron loss, ultimately boosting the cell's efficiency. rsc.org

In the context of perovskite solar cells, which are known for their high efficiency but poor long-term stability, organosilanes provide critical improvements. sciopen.com They are used as coupling agents and in silicone resins to modify the properties of the perovskite films. sciopen.com Specific benefits include:

Defect Passivation: Amino-silanes can bind to vacancies in the perovskite crystal structure. These defects are notorious for encouraging the undesired recombination of electrons and holes, which reduces efficiency. By passivating these defects, the organosilane treatment allows for better charge separation and transport. youtube.com

Moisture Barrier: Organosilanes can form a strong, protective hydrophobic layer that shields the sensitive perovskite material from moisture degradation, a primary cause of device failure. youtube.com

Improved Adhesion: They enhance the adhesion between different layers in the solar cell, such as between silicon nanowires and the polymer transport layer in hybrid solar cells, which is critical for efficient charge transfer. jst.go.jp

Enhanced Stability and Efficiency: Research has shown that treating perovskite solar cells with amino-silanes can enable the device to maintain 95% of its power conversion efficiency for over 1,500 hours under stressful environmental conditions (85°C and 50-60% relative humidity). youtube.com

Table 2: Research Findings on Organosilanes in Solar Cell Technology

| Solar Cell Type | Organosilane Compound/Type | Function | Reported Improvement |

| Polymer Solar Cells (PSCs) | (Dichloromethyl)dimethylchlorosilane | Forms a self-assembled monolayer on TiO2 as a cathode buffer layer. rsc.org | Improved electron extraction and charge transport; reduction in energy barrier and electron loss. rsc.org |

| Perovskite Solar Cells (PSCs) | Amino-silanes | Binds to vacancies in the perovskite crystal, passivating defects. youtube.com | Prevents recombination of electrons and holes; maintained 95% power conversion efficiency for over 1500 hours. youtube.com |

| Perovskite Solar Cells (PSCs) | Trichloro(octyl)silane | Moisture barrier and performance modification. sciopen.com | Enhanced device stability against moisture degradation. sciopen.com |

| Silicon Nanowire/Polymer Hybrid Solar Cells | Silane Coupling Agents | Improves adhesion at the Si nanowire/PEDOT:PSS interface. jst.go.jp | Enhanced interfacial contact and potential for higher power generation efficiency. jst.go.jp |

Future Directions and Emerging Research Avenues for Dichloromethyl 2 Phenylpropyl Silane

Tailored Functionalization for Advanced Applications

The two chlorine atoms on the silicon center of Dichloromethyl(2-phenylpropyl)silane serve as reactive sites for a wide range of chemical transformations. The conversion of dichlorosilanes into alkoxysilanes is a foundational reaction, and research has demonstrated the transformation of this compound into derivatives like dimethoxymethyl(2-phenylpropyl)silane. This initial functionalization is a gateway to more complex molecular designs.

Future research is expected to focus on creating organofunctional silanes with precisely tailored properties. russoindustrial.ru This can be achieved by reacting the dichlorosilane (B8785471) with difunctional organic molecules to introduce groups such as amino, epoxy, or methacryloxy moieties. russoindustrial.ruzmsilane.com These functional groups can then participate in specific chemical reactions, such as the aza-Michael addition, allowing for the covalent bonding of the silane (B1218182) to polymers or other substrates. nih.govnih.gov For instance, introducing an amine functionality would enhance adhesion to surfaces with hydroxyl groups through hydrogen bonding and electrostatic interactions. zmsilane.com The development of such "hybrid" silanes, containing multiple functional groups, is a key trend for improving mechanical properties and adhesion in advanced composites and coatings. zmsilane.com